(S)-4-hydroxylauric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H24O3 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4S)-4-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
UZNDHCZORMBARB-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCC[C@@H](CCC(=O)O)O |
Canonical SMILES |
CCCCCCCCC(CCC(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of S 4 Hydroxylauric Acid
Precursor Identification and Substrate Specificity in Biosynthetic Routes
The definitive precursor for the biosynthesis of 4-hydroxylauric acid is the C12 saturated fatty acid, dodecanoic acid , commonly known as lauric acid. researchgate.netebi.ac.ukfrontiersin.org The enzymes responsible for this hydroxylation often exhibit a degree of substrate flexibility, acting on a range of medium-chain fatty acids (MCFAs), yet they typically show a preference for specific chain lengths.
For instance, the cytochrome P450 enzyme CYP703A2 from Arabidopsis thaliana shows a preference for lauric acid over other MCFAs for in-chain hydroxylation. researchgate.net Fungal P450s, such as CYP505A30 from Myceliophthora thermophila, can bind a broader range of fatty acids (C10 to C20) but display the highest affinity for tridecanoic acid (C13). acs.org Similarly, unspecific peroxygenases (UPOs), another class of enzymes capable of this transformation, effectively convert C8–C12 fatty acids. nih.govacs.org This substrate specificity is a critical determinant of the efficiency of the biosynthetic pathway.
Table 1: Substrate Specificity of Various Fatty Acid Hydroxylating Enzymes This table is interactive. You can sort and filter the data.
Enzymatic Hydroxylation of Dodecanoic Acid (Lauric Acid)
The introduction of a hydroxyl group onto the fourth carbon of dodecanoic acid is a chemically challenging C-H activation reaction. While many enzymes hydroxylate fatty acids, achieving regioselectivity at the C-4 position is uncommon, with most enzymes favoring terminal (ω) or subterminal (ω-1, ω-2) positions. acs.orgd-nb.inforesearchgate.net
Cytochrome P450 monooxygenases (CYPs) are a major superfamily of heme-thiolate enzymes that catalyze the oxidation of a wide variety of substrates. nih.gov While many P450 families, such as CYP4A, are known for ω-hydroxylation of lauric acid nih.govbiomolther.orgacs.org, others are capable of in-chain hydroxylation. The formation of γ-dodecalactone, the cyclized form of 4-hydroxylauric acid, has been observed in biotransformations using CYP505 enzymes, suggesting these enzymes can produce the C-4 hydroxylated precursor. researchgate.net
The regioselectivity of P450 enzymes is dictated by the architecture of their active site, which orients the substrate relative to the reactive heme iron center. The crystal structure of the fungal P450, CYP505A30, with dodecanoic acid bound in its active site provides significant insight. rsc.org In this structure, the fatty acid is stabilized by interactions with key amino acid residues. An arginine residue (R358) plays a crucial role in anchoring the carboxylate head of the fatty acid. The aliphatic tail is then positioned within a hydrophobic channel, where specific residues constrain its conformation. rsc.org In the well-studied bacterial P450-BM3 (CYP102A1), residue F87 is a key determinant of regioselectivity; mutating this residue can shift the site of hydroxylation along the fatty acid chain. rsc.org This demonstrates that subtle changes in the active site can dramatically alter the product profile, making it conceivable to engineer P450s for specific C-4 hydroxylation.
The catalytic cycle of P450 enzymes involves the activation of molecular oxygen at the heme iron center to form a highly potent oxidizing intermediate known as Compound I. biorxiv.org This species abstracts a hydrogen atom from the substrate's carbon backbone, followed by a rapid "oxygen rebound" step that transfers a hydroxyl group to the resulting carbon radical. nih.gov
Regioselectivity is achieved by the enzyme's active site, which sterically restricts access to all but a specific C-H bond of the substrate. nih.gov For C-4 hydroxylation to occur, the active site must orient the dodecanoic acid molecule such that the C-4 methylene (B1212753) group is positioned optimally for attack by the Compound I intermediate.
Stereoselectivity, the preference for forming one enantiomer over the other (e.g., (S) over (R)), is a hallmark of enzymatic catalysis. gsartor.org This arises from the chiral environment of the active site, which forces a specific orientation of the prochiral methylene group's C-H bonds relative to the heme iron. nih.gov While many P450s exhibit high stereoselectivity researchgate.net, the specific production of (S)-4-hydroxylauric acid would depend on an enzyme that preferentially abstracts the pro-S hydrogen from the C-4 position of dodecanoic acid.
Beyond conventional P450 monooxygenases, other enzyme classes have been identified that catalyze the C-4 hydroxylation of lauric acid.
Unspecific Peroxygenases (UPOs): These fungal heme-thiolate enzymes (EC 1.11.2.1) are particularly noteworthy. nih.gov UPOs utilize hydrogen peroxide (H₂O₂) as the oxidant to generate the same reactive Compound I species as P450s, but without the need for complex reductase protein partners and NADPH cofactors. nih.govbiorxiv.org Recent studies have identified several "short" UPOs from fungi like Dolichocarpus, Hypoxylon, and Tomentella that selectively hydroxylate C8-C12 fatty acids at the C-4 and C-5 positions. nih.govacs.org For dodecanoic acid, these enzymes show a preference for C-4 hydroxylation, leading directly to the precursor for γ-dodecalactone. nih.gov This discovery marks a significant advancement in the biocatalytic synthesis of 4-hydroxylauric acid. However, these reactions can sometimes be accompanied by overoxidation of the product to the corresponding 4-oxo acid. acs.org
Table 2: Regioselectivity of Unspecific Peroxygenases (UPOs) on Medium-Chain Fatty Acids This table is interactive. You can sort and filter the data.
Role of Cytochrome P450 Enzymes in (S)-4-Hydroxylation
Substrate Binding and Active Site Characterization of Relevant P450 Isoforms
Metabolic Integration of this compound
Once formed, 4-hydroxylauric acid is not a metabolic dead-end. It serves as a key intermediate for at least two significant pathways.
The most prominent metabolic fate is its rapid intramolecular esterification, or lactonization , to form γ-dodecalactone . nih.govacs.orgsmolecule.com This cyclization occurs spontaneously under acidic conditions but is also facilitated enzymatically. γ-Dodecalactone is a high-value compound used extensively in the flavor and fragrance industries for its creamy, fruity, peach-like aroma. smolecule.comnih.gov
Furthermore, 4-hydroxylauric acid has been identified as a biologically active signaling molecule. Studies on the fungus Antrodia camphorata isolated γ-dodecalactone and found it could activate human Natural Killer (NK) cells. ebi.ac.ukresearchgate.net Subsequent investigation revealed that inside the cell, the lactone is hydrolyzed back to its acyclic form, 4-hydroxydodecanoic acid, which is the true activating molecule. ebi.ac.uk In a critical experiment testing the pure enantiomers, researchers discovered that only (R)-(+)-4-hydroxydodecanoic acid was capable of activating the NK cells. ebi.ac.uk This finding suggests a highly specific receptor-ligand interaction. The metabolic role and biological activity of the (S)-enantiomer remain a subject for future investigation and may involve different cellular targets or pathways.
Incorporation into Lipid Structures and Derivatives
This compound, like other hydroxy fatty acids, can be incorporated into more complex lipid structures, thereby altering their physicochemical properties and biological functions. One of the most significant classes of such derivatives is the fatty acid esters of hydroxy fatty acids (FAHFAs).
FAHFAs are a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties. cas.cz Structurally, they consist of a fatty acid that is esterified to the hydroxyl group of a hydroxy fatty acid. cas.cz While the most studied FAHFAs are palmitic acid-hydroxy-stearic-acids (PAHSAs), theoretically, any combination of a fatty acid with a hydroxy fatty acid is possible. tum.de This suggests that this compound could serve as the hydroxy fatty acid backbone for a family of FAHFAs.
The biosynthesis of these branched-chain FAHFAs is thought to involve the transfer of a fatty acid from a fatty acyl-CoA to a hydroxy fatty acid, a reaction catalyzed by lipid acyltransferases. nih.gov Human gene candidates for this acylation include ACNATP (acyl-CoA:amino acid N-acyltransferase) and BAAT (bile acid CoA: amino acid N-acyltransferase). nih.gov The incorporation of this compound into these structures would create a diverse range of lipid mediators with potentially unique biological activities.
The presence of the hydroxyl group on the fatty acid chain imparts unique properties to the lipids they are part of, such as increased reactivity, viscosity, and solvent miscibility. gerli.com In cell membranes, the incorporation of hydroxy fatty acids can influence the fluidity and permeability of the lipid bilayer. vetmeduni.ac.at
Table 1: Potential Lipid Derivatives of this compound
| Derivative Class | General Structure | Potential Precursors | Biosynthetic Enzyme (Putative) |
|---|---|---|---|
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Fatty Acyl-(S)-4-hydroxylaurate | This compound, various fatty acyl-CoAs | Acyltransferase (e.g., ACNATP, BAAT) nih.gov |
| Phospholipids | Phosphatidylcholine containing this compound | This compound, lysophosphatidylcholine | Acyltransferase |
Pathways for Further Transformation or Catabolism
Once formed, this compound can undergo further metabolic transformations, leading to either its degradation for energy production or its conversion into other functional molecules.
A primary catabolic route for 4-hydroxy fatty acids is through the β-oxidation pathway. nih.govnih.gov However, the hydroxyl group at the C-4 position prevents direct entry into the conventional β-oxidation spiral. Specialized enzymes are required to prepare these molecules for degradation. Recent research has identified two acyl-CoA dehydrogenases, ACAD10 and ACAD11, as key players in the catabolism of 4-hydroxy fatty acids. nih.govnih.govresearchgate.net These enzymes catalyze a two-step process: first, they phosphorylate the 4-hydroxyacyl-CoA via a kinase domain, and second, they eliminate the phosphate (B84403) group to form an enoyl-CoA, which is a standard intermediate of β-oxidation. nih.gov ACAD10 is located in the mitochondria and preferentially metabolizes shorter-chain 4-hydroxy fatty acids, while ACAD11 is found in peroxisomes and acts on longer-chain substrates. nih.govnih.gov
Another significant transformation pathway for 4-hydroxydodecanoic acid is its intramolecular esterification, or lactonization, to form γ-dodecalactone. mdpi.comnih.gov This reaction is thought to occur spontaneously under acidic conditions. mdpi.com γ-Dodecalactone is a volatile compound with a characteristic fruity and fatty odor, and it is widely used as a flavoring and fragrance agent. scentree.co The conversion of 4-hydroxydodecanoic acid to γ-dodecalactone is a key step in the microbial production of this valuable aroma compound from precursors like ricinoleic acid or oleic acid. mdpi.commdpi.com Some microorganisms can also catalyze the reverse reaction, opening the lactone ring to form 4-hydroxydecanoic acid, possibly as a detoxification mechanism, since the free acid is less toxic than the lactone. asm.org
Table 2: Key Enzymes in the Transformation and Catabolism of 4-Hydroxylauric Acid
| Enzyme/Process | Location | Substrate | Product(s) | Function | Reference |
|---|---|---|---|---|---|
| ACAD10 | Mitochondria | 4-hydroxyacyl-CoAs (shorter chain) | 2-enoyl-CoA | Prepares 4-hydroxy fatty acids for β-oxidation | nih.govnih.gov |
| ACAD11 | Peroxisomes | 4-hydroxyacyl-CoAs (longer chain) | 2-enoyl-CoA | Prepares 4-hydroxy fatty acids for β-oxidation | nih.govnih.gov |
Regulation of this compound Biosynthesis and Metabolism
The biosynthesis and metabolism of this compound are subject to complex regulatory networks that control the flux of fatty acids through various metabolic pathways. While specific regulatory mechanisms for this compound are not fully elucidated, inferences can be drawn from the regulation of general fatty acid metabolism.
The biosynthesis of hydroxy fatty acids is often catalyzed by cytochrome P450 (CYP) monooxygenases. tandfonline.comresearchgate.netresearchgate.net The expression and activity of these enzymes are regulated by various factors, including nuclear receptors such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). portlandpress.comportlandpress.com These receptors can be activated by a wide range of endogenous and exogenous compounds, including fatty acids themselves, leading to changes in the expression of CYP genes. portlandpress.comportlandpress.com This suggests that the levels of this compound may be controlled in part by the cellular lipid environment.
In prokaryotes such as Escherichia coli, the transcription factor FadR plays a dual role in regulating fatty acid metabolism. researchgate.netresearchgate.net FadR represses the genes involved in fatty acid degradation (the fad genes) and activates the genes for unsaturated fatty acid biosynthesis (the fab genes). researchgate.netresearchgate.net The binding of long-chain acyl-CoAs to FadR alleviates this repression, allowing for the degradation of fatty acids when they are abundant. researchgate.net While this system is found in bacteria, it provides a model for the coordinated regulation of fatty acid synthesis and degradation. The overexpression of FadR in engineered E. coli has been shown to boost the production of hydroxy fatty acids. frontiersin.org
The catabolism of 4-hydroxy fatty acids via ACAD10 and ACAD11 is also likely subject to regulation. For instance, the haloacid dehalogenase (HAD) domain of ACAD10, while having negligible phosphatase activity, appears to have a regulatory function, possibly to prevent the accumulation of the phosphorylated intermediate. nih.govresearchgate.net
Furthermore, the availability of precursors is a key regulatory point. The formation of this compound from the degradation of longer-chain hydroxy fatty acids, such as ricinoleic acid, is dependent on the activity of the β-oxidation pathway. mdpi.com Therefore, factors that regulate β-oxidation will indirectly affect the production of this compound.
Biological Roles and Molecular Mechanisms of S 4 Hydroxylauric Acid
Interactions with Cellular Receptors and Signaling Pathways
(S)-4-Hydroxylauric acid is a saturated hydroxy fatty acid that has garnered scientific interest for its potential biological activities. Its interactions with cellular receptors and subsequent modulation of signaling pathways are key to understanding its physiological roles.
The activity of hydroxylauric acid regioisomers has been evaluated on the free fatty acid receptors FFA1, FFA4, and GPR84. The position of the hydroxyl group on the lauric acid backbone significantly impacts the molecule's activity at these receptors. nih.gov
In a study evaluating all regioisomers of hydroxylauric acid, it was found that this compound, along with 2-hydroxylauric acid and 12-hydroxylauric acid, acts as an agonist for GPR84. nih.gov In contrast, the parent compound, lauric acid, and other regioisomers of hydroxylauric acid were inactive at this receptor. nih.gov For FFA1, 2-hydroxylauric acid and 6-hydroxylauric acid showed partial agonist activity, while the other regioisomers, including 4-hydroxylauric acid, were largely inactive. nih.gov None of the hydroxylauric acid compounds demonstrated significant activity at FFA4. nih.gov
Comparative studies have highlighted the specificity of these interactions. For instance, while 2- and 3-hydroxylauric acids are also known to activate GPR84, the activity of 4-hydroxylauric acid at this receptor is noteworthy. nih.govresearchgate.net The introduction of a hydroxyl group can evidently confer or abolish activity depending on its placement and the specific receptor, underscoring the structure-activity relationship. nih.govresearchgate.net
Table 1: Activity of Hydroxylauric Acid (HLA) Regioisomers at Free Fatty Acid Receptors
| Compound | FFA1 Activity | FFA4 Activity | GPR84 Activity |
|---|---|---|---|
| Lauric Acid | Agonist | Agonist | Inactive |
| 2-Hydroxylauric Acid | Partial Agonist | Inactive | Agonist |
| 3-Hydroxylauric Acid | Inactive | Inactive | Agonist |
| This compound | Inactive | Inactive | Agonist |
| 6-Hydroxylauric Acid | Partial Agonist | Inactive | Inactive |
| 12-Hydroxylauric Acid | Inactive | Inactive | Agonist |
This table is a simplified representation based on available data and is intended for illustrative purposes.
The activation of G protein-coupled receptors (GPCRs) like GPR84 by ligands such as this compound initiates intracellular signaling cascades. GPR84 primarily couples to the Gαi/o family of G proteins. nih.gov Activation of GPR84 can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and can also stimulate phosphoinositide accumulation. researchgate.net
Research has indicated that 4-hydroxylauric acid can influence the activation state of immune cells, particularly Natural Killer (NK) cells. nih.gov A study investigating the effects of gamma-dodecalactone (B1217428) (γ-DDL) isolated from the fungus Antrodia camphorata found that it could activate human NK cells, leading to the expression of the early activation marker CD69. nih.gov This study also revealed that γ-DDL is converted to 4-hydroxydodecanoic acid (4-hydroxylauric acid) within the cytoplasm of NK cells. nih.gov
Interestingly, synthetic (R,S)-4-hydroxydodecanoic acid was shown to activate NK cells to express CD69 mRNA much more rapidly than γ-DDL, suggesting that 4-hydroxydodecanoic acid is the active molecule responsible for stimulating NK cells. researchgate.netnih.gov Further investigation into the stereospecificity of this effect revealed that only the (R)-(+)-4-hydroxydodecanoic acid enantiomer was capable of activating NK cells, while the (S)-(-)-4-hydroxydodecanoic acid enantiomer was inactive. nih.govresearchgate.net This highlights a specific stereochemical requirement for the interaction with the cellular machinery of NK cells that leads to their activation.
Modulation of Intracellular Signaling Cascades
Role in Microbial Physiology and Intercellular Communication
Beyond its effects on mammalian cells, this compound and related hydroxy fatty acids play significant roles in the physiology and communication of various microorganisms.
Hydroxy fatty acids are integral components of microbial metabolism. They are intermediates in fatty acid synthesis and β-oxidation pathways. nih.gov In some bacteria, the production of hydroxy fatty acids is a key step in the synthesis of more complex lipids and signaling molecules. nih.gov For instance, β-hydroxy fatty acids are essential structural components of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.gov
The metabolism of fatty acids in microorganisms can lead to the formation of various hydroxy fatty acids. mdpi.com While the direct metabolic pathways involving this compound are not as extensively characterized as those for 3-hydroxy fatty acids, its presence in microbial systems suggests its involvement in the intricate network of fatty acid metabolism.
In the bacterium Pseudomonas aeruginosa, a key opportunistic pathogen, hydroxy fatty acids are precursors for the biosynthesis of quorum sensing signal molecules. nih.gov Quorum sensing is a system of intercellular communication that allows bacteria to coordinate gene expression in a cell-density-dependent manner. cam.ac.uk
One class of signal molecules in P. aeruginosa is the 4-hydroxy-2-alkylquinolines (HAQs), which includes the Pseudomonas quinolone signal (PQS). nih.govresearchgate.netwikipedia.org The biosynthesis of HAQs involves the condensation of anthranilic acid with β-keto fatty acids. nih.govresearchgate.net Evidence suggests that the β-keto-(do)decanoic acids required for the synthesis of certain HAQs are derived from a common pool of β-hydroxy(do)decanoic acids that are also involved in the biosynthesis of rhamnolipids. nih.govresearchgate.net
Rhamnolipids are biosurfactants produced by P. aeruginosa that play a role in virulence and biofilm formation. frontiersin.orgwikipedia.org Their synthesis involves the precursor molecule 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), which is formed from two molecules of β-hydroxy fatty acids. frontiersin.orgwikipedia.org Although this compound is not a direct precursor in these specific pathways, the central role of its isomers (β-hydroxy fatty acids) in producing these critical signaling and virulence factors highlights the importance of hydroxy fatty acids in microbial communication and pathogenesis.
Antimicrobial Mechanisms at the Cellular or Membrane Level
The antimicrobial activity of hydroxy fatty acids, including this compound, is generally attributed to their interaction with the bacterial cell membrane. researchgate.net These interactions can lead to a variety of disruptive effects on cellular function. Proposed mechanisms include acting as detergents that cause pore formation, leading to leakage and eventual cell lysis. frontiersin.org Furthermore, they can interfere with cellular energy production by disrupting the electron transport chain and uncoupling oxidative phosphorylation. frontiersin.org Inhibition of membrane-bound enzymes and nutrient uptake are other potential mechanisms of action. frontiersin.org Fatty acids can insert themselves into the bacterial cell membrane, which increases its permeability and causes destabilization. frontiersin.org
The outer membrane of Gram-negative bacteria typically offers protection against the destructive action of many fatty acids. frontiersin.org However, some hydroxylated fatty acids have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, 12-hydroxylauric acid is active against S. aureus, B. subtilis, B. cereus, E. coli, and P. aeruginosa, as well as the fungus C. albicans. caymanchem.com The antifungal mechanisms of 3-hydroxy fatty acids are thought to be similar, suggesting a common mode of action that involves increasing the permeability of fungal membranes, which results in the release of intracellular electrolytes and proteins. researchgate.netnih.gov
While the precise mechanisms for this compound are not as extensively detailed as for some other isomers, it is known to activate immune natural killer cells. nih.gov This suggests that in addition to direct antimicrobial actions, it may also play a role in modulating the host's immune response to pathogens. The antimicrobial effects of related compounds, such as 4-hydroxybenzoic acid, have been documented against various Gram-positive and some Gram-negative bacteria. nih.gov
Comparative Biological Activity of this compound with Other Isomers (e.g., 2-, 3-, 11-, 12-hydroxylauric acid)
The position of the hydroxyl group on the lauric acid backbone significantly influences its biological activity, particularly its interaction with cellular receptors and its antimicrobial efficacy.
Receptor Activity:
All regioisomers of hydroxylauric acid have been tested on free fatty acid receptors FFA1, FFA4, and GPR84. nih.govresearchgate.net The introduction of a hydroxyl group and its specific position has a high impact on receptor activity. nih.govresearchgate.net For example, 2-hydroxylauric acid and 3-hydroxylauric acid are more potent activators of GPR84 than the non-hydroxylated lauric acid. researchgate.net Specifically, 2-hydroxylauric acid acts as a partial agonist of both FFA1 (GPR40) and GPR84 receptors. caymanchem.com In contrast, lauric acid itself shows some activity in certain assays but is inactive in others, indicating that the hydroxylation at specific positions significantly enhances its activity at these receptors. nih.gov
Antimicrobial and Antifungal Activity:
Different isomers of hydroxylauric acid exhibit varied antimicrobial and antifungal profiles.
2-Hydroxylauric Acid: This isomer is found in certain bacteria like Acinetobacter species. caymanchem.com
3-Hydroxylauric Acid: This isomer, particularly the (R)-enantiomer, is produced by some bacteria and possesses antifungal properties. nih.gov Racemic mixtures of saturated 3-hydroxy fatty acids have shown antifungal activity against various molds and yeasts. nih.gov
11-Hydroxylauric Acid: This isomer is a metabolite produced by the action of certain cytochrome P450 enzymes. ebi.ac.uknih.gov
12-Hydroxylauric Acid: Found in honey bee royal jelly, this isomer demonstrates broad-spectrum antibacterial activity against S. aureus, B. subtilis, B. cereus, E. coli, and P. aeruginosa, as well as antifungal activity against C. albicans. caymanchem.com
The following table summarizes the minimum inhibitory concentrations (MICs) for 12-hydroxylauric acid against various microorganisms.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 6.25 - 125 |
| Bacillus subtilis | 6.25 - 125 |
| Bacillus cereus | 6.25 - 125 |
| Escherichia coli | 6.25 - 125 |
| Pseudomonas aeruginosa | 6.25 - 125 |
| Candida albicans | 15.63 |
| Data sourced from Cayman Chemical caymanchem.com |
In comparison, racemic forms of 3-hydroxy fatty acids show total growth inhibition of various yeasts and molds at MICs between 10 and 100 µg/ml. nih.gov
The diverse biological activities of these isomers highlight the critical role of the hydroxyl group's position in determining the specific interactions and effects of these molecules within biological systems.
Synthetic Methodologies and Chemical Biology Applications
Enantioselective Chemical Synthesis Strategies for (S)-4-Hydroxylauric Acid
The creation of this compound with a high degree of stereochemical control is a significant challenge in organic synthesis. Various approaches have been developed, ranging from the use of naturally occurring chiral molecules to the application of sophisticated catalytic systems.
Chiral Pool Approaches and Derivatization from Precursors
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of these precursors to build more complex molecules, often reducing the number of synthetic steps and avoiding difficult resolution procedures. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org
For the synthesis of hydroxylated fatty acids, precursors like (S)-malic acid and (R)-(-)-citronellol are valuable starting points. For instance, L-malic acid has been used as a chiral synthon in the stereoselective total synthesis of various natural products. researchgate.net The general principle involves transforming the existing stereocenter of the precursor into the desired stereocenter of the target molecule through a series of chemical modifications. While specific examples detailing the direct synthesis of this compound from these exact precursors were not found in the provided search results, the methodology is broadly applicable to this class of compounds.
Asymmetric Catalysis in Hydroxyl Fatty Acid Synthesis
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral or racemic starting materials through the use of a chiral catalyst. slideshare.net This method is highly efficient, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.
Organocatalysis, in particular, has emerged as a key technology for the asymmetric synthesis of hydroxyl fatty acids. mdpi.com For example, MacMillan's imidazolidinone organocatalysts have been successfully employed in the enantioselective synthesis of terminal epoxides from long-chain aldehydes. researchgate.netresearchgate.net These chiral epoxides are versatile intermediates that can be opened by various nucleophiles to introduce the hydroxyl group at specific positions with high enantiomeric purity. researchgate.netresearchgate.net For instance, the synthesis of 3-hydroxy fatty acids has been achieved through the organocatalytic formation of a terminal epoxide, followed by ring-opening with vinylmagnesium bromide, ozonolysis, and oxidation. researchgate.net
Metal-catalyzed asymmetric reactions are also prominent. For example, the Brown allylation reaction, using a chiral boron reagent like (−)-B-allyl-diisopinocampheylborane, can be used to establish the stereocenter in homoallylic alcohols, which are precursors to β-hydroxy acids like (3R)-hydroxy lauric acid. mdpi.com Additionally, chiral hydroxamic acids have been developed as ligands for metal catalysts in asymmetric epoxidation reactions. nih.gov
| Catalytic System | Reaction Type | Precursor Type | Key Features |
| MacMillan's Imidazolidinone | Organocatalytic Epoxidation | Long-chain aldehydes | High enantiomeric purity of epoxide intermediate. researchgate.netresearchgate.net |
| (−)-B-allyl-diisopinocampheylborane | Asymmetric Allylation | Aldehydes (e.g., decanal) | Forms chiral homoallylic alcohols. mdpi.com |
| Chiral Vanadium-Hydroxamic Acid | Asymmetric Epoxidation | Allylic alcohols | Provides an alternative to Sharpless epoxidation. nih.gov |
Total Synthesis Approaches for Structural Probes
The total synthesis of this compound and its structural analogs is crucial for confirming their structures and providing material for biological studies. nih.gov These synthetic efforts often involve convergent strategies, where different fragments of the molecule are synthesized separately and then combined. nih.gov
For instance, a general route to saturated hydroxy fatty acids hydroxylated at position 6 or higher involves the double deprotonation of terminal alkynoic acids and subsequent reaction with aldehydes to form propargylic alcohols, which are then hydrogenated. nih.gov For 4-hydroxy and 5-hydroxy fatty acids, a common approach is the ring-opening of the corresponding commercially available γ- and δ-lactones. nih.gov The synthesis of structural probes allows for the investigation of structure-activity relationships, which is essential for understanding how these molecules interact with their biological targets. researchgate.net
Chemoenzymatic Synthesis of this compound and its Analogs
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.com This dual approach is particularly useful for the synthesis of chiral molecules like this compound.
Lipases are frequently used enzymes in chemoenzymatic strategies due to their ability to catalyze regioselective and enantioselective acylation and hydrolysis reactions. mdpi.com For example, Candida antarctica lipase (B570770) B (CAL-B) has been used for the regioselective acylation of diols in the synthesis of structured triacylglycerols. mdpi.com
Unspecific peroxygenases (UPOs) represent another class of enzymes capable of hydroxylating fatty acids. Certain UPOs have been shown to selectively hydroxylate the C4 and C5 positions of C8–C12 fatty acids, leading to the formation of γ- and δ-lactones after spontaneous cyclization. acs.org While this produces the lactone, it provides a direct enzymatic route to the 4-hydroxy fatty acid precursor. To address the issue of overoxidation to keto acids, a bienzymatic cascade with an alcohol dehydrogenase can be employed to reduce the unwanted ketone back to the desired hydroxyl group. acs.org
Preparation of Isotopically Labeled this compound for Mechanistic and Tracer Studies
Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways and reaction mechanisms. eurisotop.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), allows researchers to trace the fate of molecules in complex biological systems using techniques like mass spectrometry and NMR. eurisotop.comotsuka.co.jp
A synthetic route for incorporating deuterium at the carbon atom bearing the hydroxyl group has been developed. mdpi.comresearchgate.net This involves the use of deuterated reagents in the reduction or addition steps of the synthesis. For example, a deuterated version of a reducing agent like sodium borohydride (B1222165) (NaBH₄) could be used to introduce deuterium at the hydroxyl-bearing carbon. Such labeled compounds are valuable for mass spectrometry-based studies and for investigating the mechanisms of enzymatic reactions. mdpi.comresearchgate.net Cambridge Isotope Laboratories, Inc. is a major supplier of a wide range of stable isotope-labeled compounds for research. shoko-sc.co.jp
Synthesis of this compound Derivatives for Biochemical Probing and Receptor Studies
To investigate the biological function and interactions of this compound, various derivatives are synthesized to act as biochemical probes. researchgate.net These probes can be designed to have altered stability, to contain reporter groups, or to mimic the natural ligand while being non-hydrolyzable. cam.ac.uk
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Enantiomeric and Regioisomeric Separation in Complex Biological Matrices
Chromatography is the cornerstone for separating (S)-4-hydroxylauric acid from other lipids and its isomers in intricate biological matrices. The choice of technique depends on the specific research question, whether it is for comprehensive metabolite profiling or precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
GC-MS is a powerful tool for profiling hydroxy fatty acids, including 4-hydroxylauric acid, in various biological samples. researchgate.netnih.gov Due to the low volatility of hydroxy fatty acids, derivatization is a mandatory step prior to GC-MS analysis. nih.govnih.gov This process converts the polar carboxyl and hydroxyl groups into more volatile and thermally stable derivatives.
Common derivatization methods include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to create trimethylsilyl (B98337) (TMS) esters and ethers. restek.com This method is effective for both the carboxylic acid and hydroxyl groups. restek.com
Esterification: To specifically target the carboxylic acid group, fatty acid methyl esters (FAMEs) are generated using reagents like boron trifluoride (BF₃) in methanol (B129727). restek.com This is often followed by silylation of the hydroxyl group.
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. For instance, a DB-1 stationary phase is commonly used for fatty acid analysis. nih.gov The separated compounds then enter the mass spectrometer, which fragments the molecules and detects the resulting ions. The mass spectrum of the bis-TMS derivative of a hydroxy lauric acid provides characteristic fragment ions that aid in its identification. nih.gov For example, in the analysis of lauric acid metabolites, specific ions are monitored to distinguish between different positional isomers (e.g., 9-, 10-, 11-, and 12-hydroxylauric acid). nih.gov This technique allows for the comprehensive profiling of various fatty acid metabolites in a single run. nih.govjmb.or.kr
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (LC-HRMS) for Quantitative Analysis in Research Settings
LC-MS and its high-resolution counterpart, LC-HRMS, have become indispensable for the quantitative analysis of hydroxy fatty acids, offering high sensitivity and specificity without the need for derivatization. semanticscholar.orgmdpi.comnih.gov This is particularly advantageous for analyzing thermally labile molecules. Reversed-phase chromatography is commonly employed, where compounds are separated based on their hydrophobicity. nih.govsemanticscholar.org
A typical LC-HRMS method for analyzing free hydroxy fatty acids in biological fluids like plasma or milk involves a simple sample preparation step, such as protein precipitation with methanol, followed by direct injection of the supernatant. semanticscholar.orgmdpi.com The high mass accuracy of HRMS instruments, like Orbitrap or QTOF analyzers, allows for the precise determination of molecular formulas from the measured mass-to-charge ratio of the deprotonated molecule [M-H]⁻ in negative electrospray ionization (ESI) mode. semanticscholar.orgsemanticscholar.orgrsc.org This capability is crucial for distinguishing between numerous isobaric lipid species present in a sample. mdpi.com
LC-HRMS methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range, making them suitable for detecting low-abundance lipids. semanticscholar.org For instance, a developed LC-HRMS method for 19 saturated hydroxy fatty acids reported LODs ranging from 0.1 to 0.9 ng/mL and LOQs from 0.4 to 2.6 ng/mL. semanticscholar.org
Table 1: Example LC-HRMS Method Parameters for Hydroxy Fatty Acid Analysis
| Parameter | Details |
| Column | Reversed-phase (e.g., C18) semanticscholar.org |
| Mobile Phase | Gradient elution with water and organic solvents (e.g., acetonitrile, isopropanol) containing a modifier like formic acid mdpi.com |
| Ionization Mode | Negative Electrospray Ionization (ESI) semanticscholar.org |
| Mass Analyzer | High-Resolution (e.g., Orbitrap, QTOF) semanticscholar.org |
| Run Time | Typically 10-20 minutes semanticscholar.orgmdpi.com |
Preparative HPLC for Enantiomer and Diastereomer Resolution
When the goal is to isolate pure enantiomers of 4-hydroxylauric acid for further biological testing or structural characterization, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.comnih.gov This technique relies on chiral stationary phases (CSPs) that can differentiate between the spatial arrangements of enantiomers. aocs.org
One successful strategy for resolving the enantiomers of 4-hydroxydodecanoic acid involves a multi-step process. First, the racemic acid is converted into diastereomeric esters by reacting it with a chiral derivatizing agent, such as (R)-(-)-2-phenylpropionate. nih.govuq.edu.au These resulting diastereomers can then be separated on a standard, non-chiral preparative HPLC column. Following separation, the individual diastereomeric esters are hydrolyzed to yield the optically pure (R)-(+)- and (S)-(-)-4-hydroxydodecanoic acids. nih.govuq.edu.au
Alternatively, direct separation of enantiomers can be achieved on HPLC columns packed with a chiral stationary phase, such as those based on polysaccharide derivatives like amylose (B160209) or cellulose. researchgate.netresearchgate.net This approach can sometimes eliminate the need for derivatization, simplifying the workflow. aocs.org The choice between these methods depends on factors like the availability of the chiral column and the scale of the separation required.
Spectroscopic Methods for Structural Elucidation of this compound and its Metabolites (e.g., NMR, FT-IR)
Spectroscopic techniques are vital for the unambiguous structural confirmation of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: In the ¹H NMR spectrum of a 4-hydroxy fatty acid, the proton on the carbon bearing the hydroxyl group (H-4) typically appears as a multiplet around 3.5-4.0 ppm. rsc.orgaocs.org The protons on the carbon adjacent to the carbonyl group (H-2) resonate at approximately 2.1-2.3 ppm. rsc.org The terminal methyl group (CH₃) protons appear as a triplet around 0.90 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum shows the carbon of the carboxyl group (C-1) at around 182 ppm, while the carbon attached to the hydroxyl group (C-4) is found near 72 ppm. rsc.org The remaining methylene (B1212753) carbons of the alkyl chain appear in the 14-39 ppm range. rsc.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Hydroxylauric Acid in CD₃OD
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | ~3.54 (m) | - |
| H-2 | ~2.17 (t) | - |
| CH₃ (terminal) | ~0.90 (t) | ~14.4 |
| C-1 (COOH) | - | ~182.9 |
| C-4 (CH-OH) | - | ~72.2 |
| C-2 (CH₂) | - | ~38.5 |
| C-3 (CH₂) | - | ~39.1 |
| Data derived from similar structures and general knowledge of hydroxy fatty acids. rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. ikm.org.mynih.gov The FT-IR spectrum of a hydroxy fatty acid is characterized by several key absorption bands:
A very broad band in the region of 3600–2800 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. mdpi.com
A strong, sharp peak around 1700 cm⁻¹, corresponding to the C=O stretching of the carbonyl group in the carboxylic acid dimer. mdpi.com
C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹. mdpi.com
A band around 1100 cm⁻¹ for the C-O stretching of the hydroxyl group. mdpi.com
The combination of NMR and FT-IR data provides conclusive evidence for the structure of 4-hydroxylauric acid. rsc.orgacs.org
Mass Spectrometry Approaches (e.g., MRM, QTOF) for Lipidomics and Targeted Analysis in Research Studies
Mass spectrometry, particularly when coupled with liquid chromatography, is the core technology for modern lipidomics and targeted analysis of this compound. chromatographyonline.comcreative-proteomics.com
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry , a type of HRMS, is frequently used for untargeted and suspect screening lipidomics. chromatographyonline.comacs.orgresearchgate.net Its high mass accuracy and resolution enable the identification of lipids by determining their elemental composition from precise mass measurements. chromatographyonline.comcreative-proteomics.com In a typical lipidomics workflow, a total lipid extract is analyzed by LC-QTOF-MS, and the resulting data is compared against lipid databases for identification. creative-proteomics.comresearchgate.net
Multiple Reaction Monitoring (MRM) , performed on a triple quadrupole (QqQ) mass spectrometer, is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and selectivity. nih.govnih.gov This technique monitors a specific precursor-to-product ion transition for the analyte of interest. nih.gov For 4-hydroxylauric acid in negative ESI mode, the precursor ion would be the deprotonated molecule [M-H]⁻. Upon collision-induced dissociation (CID) in the second quadrupole, specific fragment ions are generated. By selectively monitoring a unique fragmentation pathway, MRM can quantify the analyte with high precision, even at very low concentrations in a complex matrix. nih.govresearchgate.net This approach is crucial for studies tracking specific changes in the levels of this compound in response to biological stimuli or in disease states.
Considerations for Sample Preparation and Matrix Effects in Academic Research
The quality of analytical data is highly dependent on the sample preparation protocol and the management of matrix effects. nih.govresearchgate.net Biological samples like plasma, serum, or tissues are inherently complex, containing a high abundance of proteins, salts, and other lipids that can interfere with the analysis. mdpi.comtandfonline.com
Sample Preparation: The primary goal of sample preparation is to extract the analyte of interest while removing interfering substances. nih.gov
Liquid-Liquid Extraction (LLE): A common method involves partitioning the lipids into an organic solvent (e.g., a chloroform/methanol mixture) from the aqueous biological sample. mdpi.com
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by using a solid sorbent to retain the analyte while interfering compounds are washed away, or vice-versa. tandfonline.com
Protein Precipitation (PPT): For samples like plasma, a simple and fast method is to precipitate proteins by adding a solvent like methanol or acetonitrile. semanticscholar.orgtandfonline.com The supernatant, containing the smaller molecules including 4-hydroxylauric acid, is then collected for analysis. semanticscholar.org
Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. mdpi.comtandfonline.com
Chromatographic Separation: Good chromatographic separation is the first line of defense, aiming to resolve the analyte from the bulk of the matrix components. tandfonline.com
Dilution: Simply diluting the sample extract can sometimes mitigate matrix effects, although this may compromise the limit of detection. mdpi.com
Internal Standards: The most effective way to compensate for matrix effects and variations in sample recovery is the use of an internal standard (IS). mdpi.com An ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled 4-hydroxylauric acid). This IS is added to the sample at the beginning of the preparation process and behaves almost identically to the analyte during extraction, chromatography, and ionization, thus providing reliable correction for any variations. nih.gov
Careful validation of the entire analytical method, including assessments of linearity, accuracy, precision, and matrix effects, is essential for generating robust and reliable research data on this compound. semanticscholar.orgmdpi.com
Emerging Research Directions and Future Challenges
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways for (S)-4-Hydroxylauric Acid
The precise biosynthetic pathway for this compound remains largely uncharacterized, presenting a significant area for future research. While the formation of 4-hydroxy fatty acids from the oxidation of saturated fatty acids has been noted in mammary glands, the specific enzymes responsible are yet to be identified. nih.gov Research into the biosynthesis of other hydroxylated fatty acids and related molecules offers potential models and candidate enzyme families for investigation.
One of the most promising enzyme families is the cytochrome P450 (CYP) monooxygenases, which are well-known for their role in fatty acid hydroxylation. nih.gov For instance, human CYP4A11 is a lauric acid ω-hydroxylase, and CYP enzymes in various species are known to produce other hydroxylated fatty acids. researchgate.netbiomolther.org In Pseudomonas aeruginosa, the CYP168A1 enzyme hydroxylates lauric acid, primarily at the ω-1 position (11-hydroxylauric acid). biorxiv.orgnih.gov The study of these enzymes provides a framework for identifying a putative CYP that may exhibit regioselectivity for the C-4 position of lauric acid.
Another potential pathway involves intermediates of fatty acid metabolism. In P. aeruginosa, the biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs) utilizes β-keto fatty acids derived from a pool of β-hydroxydecanoic acids, which are also precursors for rhamnolipids. researchgate.net Similarly, the quorum sensing molecule in Burkholderia cenocepacia is synthesized from a 3-hydroxydodecanoyl-ACP intermediate of fatty acid synthesis by a bifunctional crotonase homologue. ebi.ac.uk This suggests that this compound could be synthesized via a diversion from the canonical fatty acid synthesis or degradation pathways, a hypothesis that warrants investigation.
Future research should focus on screening candidate enzymes, particularly from the CYP and peroxygenase families, for the ability to produce 4-hydroxylauric acid. Isotope tracing studies using labeled precursors in relevant biological systems could illuminate the metabolic flux and origin of the carbon backbone and the hydroxyl group.
Detailed Characterization of this compound's Role in Specific Cellular Systems
The biological function of this compound is poorly understood, and initial studies suggest a high degree of stereospecificity in its interactions. A key study investigating the immunomodulatory activity of 4-hydroxydodecanoic acid found that the (R)-enantiomer, but not the (S)-enantiomer, could activate natural killer (NK) cells to express the early activation marker CD69. ebi.ac.uk This stark difference underscores the importance of stereochemistry in biological activity and highlights a critical area for further investigation into the specific protein targets that differentiate between the two enantiomers. The same research noted that γ-dodecalactone, a related volatile compound, is converted to 4-hydroxydodecanoic acid in the cytoplasm of NK cells, suggesting a potential metabolic relationship and a mechanism by which the cell can produce this signaling molecule. ebi.ac.uk
To further characterize its cellular roles, a systematic evaluation of this compound's effect on various signaling pathways is necessary. Saturated hydroxy fatty acids are a class of underexplored lipids with potential signaling activities. nih.gov A study that tested all regioisomers of hydroxylauric acid against the free fatty acid receptors FFA1, FFA4, and GPR84 found that the position of the hydroxyl group significantly impacts receptor activity. nih.gov In these assays, 4-hydroxylauric acid was found to be essentially inactive at FFA1 and FFA4, distinguishing its signaling profile from that of its parent compound, lauric acid. nih.gov
The table below summarizes the known biological activities of 4-hydroxylauric acid enantiomers.
| Biological Target / System | This compound Activity | (R)-4-Hydroxylauric Acid Activity | Reference |
| NK Cell Activation (CD69 Expression) | Inactive | Active | ebi.ac.uk |
| Free Fatty Acid Receptor 1 (FFA1) | Inactive | Not Reported | nih.gov |
| Free Fatty Acid Receptor 4 (FFA4) | No significant activity | Not Reported | nih.gov |
| G-protein coupled receptor 84 (GPR84) | Not Reported | Not Reported | nih.govresearchgate.net |
Future studies should expand this profile by testing this compound against a broader array of cellular receptors and enzyme systems, particularly those involved in lipid metabolism and inflammation, to build a comprehensive picture of its physiological relevance.
Development of Novel Chemical Biology Tools Based on this compound for Pathway Interrogation
To dissect the biological pathways involving this compound, the development of specialized chemical biology tools is essential. These probes would enable researchers to identify binding partners, visualize the molecule within cells, and trace its metabolic fate.
One powerful approach is the design of affinity-based probes for target identification. oatext.com A derivative of this compound could be synthesized to include a photoreactive group for covalent cross-linking to binding proteins and a reporter tag (like biotin (B1667282) or an alkyne) for subsequent enrichment and identification by mass spectrometry. oatext.com This binding-based proteomic profiling (BBPP) strategy is a proven method for discovering the protein targets of small molecule lipids. oatext.com
For cellular and in vivo visualization, imaging probes are invaluable. Fluorescent analogs, created by attaching a dye such as a Bodipy molecule, could allow for real-time tracking of the fatty acid's uptake and subcellular localization. biorxiv.orgmdpi.com Alternatively, synthesizing a version of this compound suitable for use as a Positron Emission Tomography (PET) tracer could enable non-invasive, whole-body imaging of its distribution and metabolism in animal models. jst.go.jp Bioluminescence imaging (BLI) probes, which conjugate the fatty acid to luciferin (B1168401) via a linker that is cleaved intracellularly, offer another highly sensitive method for quantifying fatty acid uptake in vivo. nih.gov
Furthermore, stable isotope-labeled versions of this compound (e.g., containing ¹³C or ²H) are critical for metabolic studies. researchgate.netmdpi.com These deuterated or carbon-labeled derivatives can be used as internal standards for accurate quantification in mass spectrometry-based lipidomics and to trace the conversion of the molecule into downstream metabolites. mdpi.com
The table below outlines potential chemical biology tools and their applications.
| Tool Type | Description | Primary Application |
| Affinity-Based Probe | This compound analog with a photoreactive group and a reporter tag (e.g., biotin). | Identification of direct protein binding partners. oatext.com |
| Fluorescent Analog | This compound conjugated to a fluorescent dye (e.g., Bodipy). | Live-cell imaging of uptake and subcellular localization. mdpi.com |
| PET Tracer | This compound labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F). | Non-invasive in vivo imaging of biodistribution and metabolic flux. jst.go.jp |
| Bioluminescence Probe | This compound linked to luciferin via an intracellularly cleavable bond. | Real-time, quantitative imaging of fatty acid uptake in vivo. nih.gov |
| Stable Isotope-Labeled Analog | This compound containing heavy isotopes (e.g., ²H, ¹³C). | Metabolic tracing and use as an internal standard for quantification. researchgate.net |
The synthesis and application of this molecular toolkit will be a crucial step toward interrogating the specific cellular pathways governed by this compound.
Computational Approaches and Modeling of this compound Interactions
Computational modeling provides a powerful, complementary approach to experimental studies for understanding the interactions of this compound at a molecular level. These in silico methods can generate hypotheses about its biosynthesis, identify potential protein targets, and explain the structural basis for its biological specificity.
Molecular docking simulations can be used to predict how this compound and its enantiomer, (R)-4-hydroxylauric acid, fit into the active sites of candidate biosynthetic enzymes, such as cytochrome P450s. nih.gov Such models can help rationalize the regio- and stereoselectivity of hydroxylation, revealing why the C-4 position might be favored over others and why the (S) configuration is produced. nih.gov For example, computational studies on the binding of lauric acid to CYP4A11 have already revealed complex binding kinetics that can be modeled to understand substrate recognition. researchgate.net
Beyond biosynthesis, computational methods can screen libraries of known protein structures to identify potential receptors or enzymes that bind this compound. This virtual screening approach can prioritize targets for subsequent experimental validation. mdpi.com
For interactions with known or hypothesized targets, more sophisticated methods like density functional theory (DFT) and molecular dynamics (MD) simulations can be employed. DFT can elucidate the electronic mechanisms of enzyme-catalyzed reactions, such as C-H bond activation during hydroxylation. nih.gov MD simulations can model the dynamic behavior of this compound within a protein binding pocket or a cell membrane over time, providing insights into binding stability and conformational changes that are crucial for function.
Challenges in Studying this compound in vivo (non-clinical models for basic science)
Translating in vitro findings to a whole-organism context presents several significant challenges for a specific lipid metabolite like this compound. These hurdles must be overcome to understand its physiological and pathophysiological relevance.
Chemical Synthesis and Availability: Pure, enantiomerically specific this compound is not widely commercially available, necessitating complex chemical synthesis. nih.gov This can be a significant bottleneck for conducting in vivo studies, which require substantial quantities of the compound.
Probe Design and Artifacts: Studying the fate of exogenously administered this compound requires a method for tracking it. While tagged analogs (e.g., fluorescent or radiolabeled) are essential, the tags themselves can alter the molecule's physicochemical properties, transport, and metabolism, potentially leading to experimental artifacts. biorxiv.orgmdpi.com For instance, PET probes like ¹¹C-palmitate have very short half-lives, requiring specialized facilities, while large fluorescent tags may impede entry into certain cellular compartments. nih.gov
Rapid and Complex Metabolism: Fatty acids are rapidly metabolized for energy production, signaling molecule synthesis, or incorporation into complex lipids. nih.gov This makes it difficult to study the direct effects of the parent this compound molecule before it is converted into other metabolites. Distinguishing the administered compound from the endogenous pool of other fatty acids further complicates analysis.
Selection of Appropriate Animal Models: Choosing the right non-clinical model is critical. While mice are common models for metabolic studies, other organisms like the zebrafish (Danio rerio) are gaining popularity for lipid research due to lower costs, genetic tractability, and rapid development of relevant pathologies. nih.gov The ideal model may vary depending on the specific biological question being addressed.
Opportunities for Interdisciplinary Research in Lipidomics and Metabolomics
The study of this compound is an inherently interdisciplinary challenge that stands to benefit immensely from the convergence of lipidomics, metabolomics, and other fields. nih.gov These analytical platforms provide a holistic view of the small molecule landscape within a biological system, offering a powerful lens through which to investigate the context of a single metabolite. mdpi.comfrontiersin.org
An integrated approach combining untargeted and targeted lipidomics can be used to quantify levels of this compound across different tissues and disease states, potentially revealing correlations that suggest a biological function. nih.govmdpi.com However, detecting and accurately quantifying low-abundance and structurally similar lipids requires a synergy between analytical chemistry and chemical biology. diva-portal.org The development of novel derivatization strategies and chemoselective probes can enhance the sensitivity and specificity of mass spectrometry-based detection for hydroxylated fatty acids. diva-portal.org
A true systems-level understanding will require bridging metabolomics data with genomics and proteomics. For example, correlating the abundance of this compound with the expression of specific genes (genomics) or proteins (proteomics) across different conditions could help pinpoint the elusive biosynthetic enzymes and downstream signaling targets. This multi-omics approach, combined with expertise from organic chemistry for probe synthesis and computational biology for data integration and modeling, represents the future of lipid research. mdpi.comdiva-portal.org Such collaborative efforts will be essential to move from simply identifying this compound to fully understanding its role in health and disease.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (S)-4-hydroxylauric acid with high enantiomeric purity, and how can researchers validate optical activity post-synthesis?
- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation or enzymatic hydroxylation) is preferred for enantiomeric control. Post-synthesis, validate purity via polarimetry and chiral HPLC coupled with mass spectrometry (LC-MS) .
- Validation : Compare retention times with racemic standards and calculate enantiomeric excess (ee) using integration of chromatogram peaks. Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD) .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and how can matrix effects be mitigated?
- Techniques : Use LC-MS/MS with deuterated internal standards (e.g., d₃-(S)-4-hydroxylauric acid) to correct for ion suppression or enhancement. Derivatization with pentafluorobenzyl bromide enhances sensitivity in GC-MS .
- Matrix Mitigation : Employ solid-phase extraction (SPE) with C18 cartridges and optimize gradient elution to separate analytes from phospholipids or proteins .
Advanced Research Questions
Q. How does this compound modulate immune natural killer (NK) cell activity, and what experimental models resolve contradictory findings in receptor binding studies?
- Mechanistic Insight : In vitro assays using primary NK cells or cell lines (e.g., NK-92) show dose-dependent activation via GPR40/FFAR1 receptors. However, conflicting data on potency (e.g., EC₅₀ ranging from 10–100 μM) may arise from differences in receptor isoform expression .
- Resolving Contradictions : Perform siRNA-mediated receptor knockdown and compare responses across cell models. Use surface plasmon resonance (SPR) to measure binding affinity directly, controlling for lipid solubility and aggregation artifacts .
Q. What strategies are effective for tracing endogenous this compound biosynthesis in mammalian systems, given its low basal concentrations?
- Isotopic Labeling : Administer ¹³C-labeled lauric acid to animal models (e.g., mice) and track hydroxylation via stable isotope-resolved metabolomics (SIRM). Use tandem mass spectrometry to distinguish 4-hydroxylation from β-oxidation products .
- Enzymatic Profiling : Recombinant expression of CYP4A/F isoforms in HEK293 cells identifies specific hydroxylases. Knockout models (e.g., Cyp4a14⁻/⁻ mice) clarify in vivo contributions .
Q. How can researchers address discrepancies in reported anti-inflammatory effects of this compound across in vivo and in vitro studies?
- Experimental Design : Standardize lipid delivery methods (e.g., albumin-complexed vs. free acid) to mimic physiological conditions. Compare outcomes in acute (LPS-induced) vs. chronic (obesity-linked) inflammation models .
- Data Harmonization : Meta-analysis of RNA-seq datasets from treated macrophages identifies conserved pathways (e.g., NF-κB suppression) vs. context-dependent effects (e.g., PPARγ activation). Use Bayesian statistics to quantify heterogeneity .
Methodological Best Practices
Q. What protocols ensure reproducibility in measuring this compound’s effects on lipid metabolism?
- Cell Culture : Use serum-free media supplemented with fatty acid-free BSA to prevent interference from exogenous lipids. Pre-treat cells with carnitine palmitoyltransferase inhibitors to block β-oxidation .
- In Vivo Studies : Administer via osmotic minipumps for steady-state exposure. Pair with tracer studies (e.g., ³H-palmitate) to distinguish direct effects from metabolic byproducts .
Q. How should researchers design dose-response studies to account for this compound’s biphasic effects on histone deacetylase (HDAC) inhibition?
- Dosing Strategy : Test a wide range (1 nM–100 μM) to capture U-shaped curves. Include negative controls (e.g., lauric acid) and positive controls (e.g., trichostatin A) .
- Endpoint Selection : Combine HDAC activity assays (fluorometric) with chromatin immunoprecipitation (ChIP) for histone acetylation markers (e.g., H3K9ac) .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing non-linear relationships between this compound concentration and metabolic outcomes?
- Non-Parametric Models : Use LOESS regression or spline fitting to identify inflection points. For hypothesis testing, apply permutation-based ANOVA to avoid normality assumptions .
- Reporting Standards : Adhere to ARRIVE guidelines for in vivo studies, including detailed sample size justification and randomization protocols .
Conflict of Interest and Data Transparency
- Disclose all funding sources (e.g., industry vs. public grants) in author statements. Deposit raw MS/MS spectra and crystallography data in public repositories (e.g., MetaboLights, PDBe) to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
